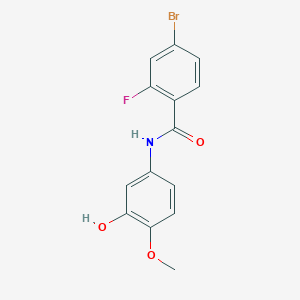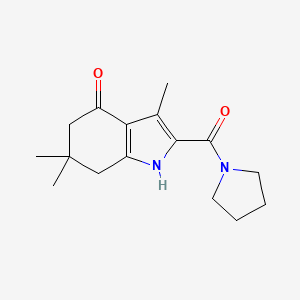
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is a potent and selective inhibitor of BTK, which plays a critical role in the signaling pathway of B cells. BTK is involved in the activation of downstream signaling pathways such as the NF-κB and PI3K pathways, which are important for the survival and proliferation of B cells. Inhibition of BTK by 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one leads to the suppression of these pathways and ultimately results in the inhibition of B cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo studies. It has also been shown to inhibit the proliferation of B cells and induce apoptosis in B cell malignancies. In addition, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been shown to have anti-inflammatory effects in autoimmune diseases by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one limitation of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its low solubility, which can make it difficult to work with in certain experiments. In addition, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has not been extensively studied in non-human models, which limits its potential applications in preclinical studies.
Orientations Futures
There are several potential future directions for the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one. One area of interest is the development of combination therapies with other drugs that target different pathways in B cells. Another area of interest is the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one in non-human models to further understand its efficacy and potential side effects. Additionally, the development of more soluble forms of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one could potentially improve its utility in lab experiments. Overall, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has shown great potential as a therapeutic agent for various diseases and warrants further study.
Méthodes De Synthèse
The synthesis of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-4-carboxylic acid with pyrrolidine-1-carbonyl chloride to form the pyrrolidine-1-carbonyl derivative. This is followed by a condensation reaction with 4-amino-3,5-dimethylphenol to form the desired product, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one.
Applications De Recherche Scientifique
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propriétés
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-13-11(8-16(2,3)9-12(13)19)17-14(10)15(20)18-6-4-5-7-18/h17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFZTWQPPJSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
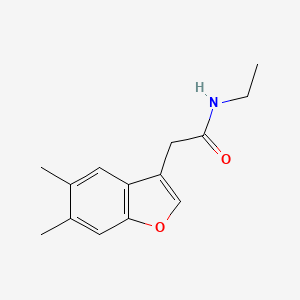
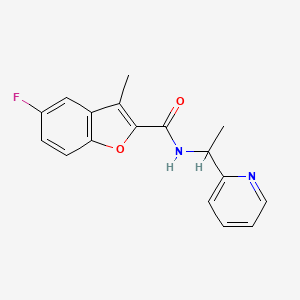
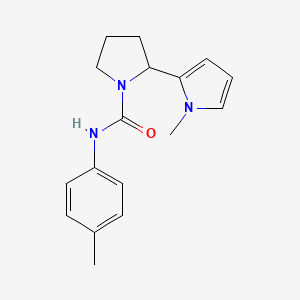
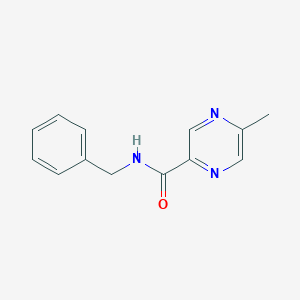
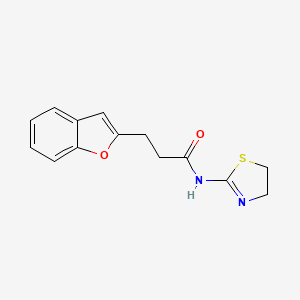
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)

![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
